molecular formula C9H8ClN3 B13182620 2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine

2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine

Cat. No.: B13182620
M. Wt: 193.63 g/mol
InChI Key: ZHPVRZCKLHRBLJ-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methyl substituents on the pyridine ring, along with the pyrazole moiety, makes it a versatile scaffold for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chloro-2-methylpyridine-5-carbaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, often at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-3-methyl-5-(1H-pyrazol-3-yl)pyridine, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloro and methyl groups, along with the pyrazole ring, contribute to its binding affinity and specificity. Molecular docking studies often reveal the interactions between the compound and its molecular targets, providing insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine is unique due to the combination of its substituents, which provide a balance of electronic and steric effects. This makes it a valuable scaffold for the development of new compounds with diverse applications in various fields .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-3-methyl-5-(1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C9H8ClN3/c1-6-4-7(5-11-9(6)10)8-2-3-12-13-8/h2-5H,1H3,(H,12,13)

InChI Key

ZHPVRZCKLHRBLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2=CC=NN2

Origin of Product

United States

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